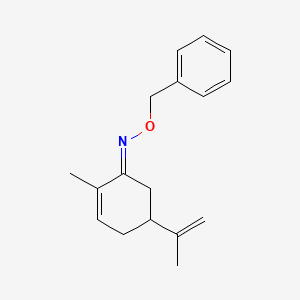

(1E)-N-(Benzyloxy)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-imine

CAS No.: 1111597-77-3

Cat. No.: VC11716981

Molecular Formula: C17H21NO

Molecular Weight: 255.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1111597-77-3 |

|---|---|

| Molecular Formula | C17H21NO |

| Molecular Weight | 255.35 g/mol |

| IUPAC Name | (E)-2-methyl-N-phenylmethoxy-5-prop-1-en-2-ylcyclohex-2-en-1-imine |

| Standard InChI | InChI=1S/C17H21NO/c1-13(2)16-10-9-14(3)17(11-16)18-19-12-15-7-5-4-6-8-15/h4-9,16H,1,10-12H2,2-3H3/b18-17+ |

| Standard InChI Key | YRQLVGKJFWKWHG-ISLYRVAYSA-N |

| Isomeric SMILES | CC\1=CCC(C/C1=N\OCC2=CC=CC=C2)C(=C)C |

| SMILES | CC1=CCC(CC1=NOCC2=CC=CC=C2)C(=C)C |

| Canonical SMILES | CC1=CCC(CC1=NOCC2=CC=CC=C2)C(=C)C |

Introduction

Synthesis Pathways

The synthesis of (1E)-N-(Benzyloxy)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-imine would likely involve multiple steps:

-

Preparation of the Cyclohexenone Backbone: This could involve the synthesis of 2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one, which might be achieved through aldol condensation reactions or other methods to introduce the prop-1-en-2-yl group .

-

Introduction of the Benzyloxy Group: This might involve a nucleophilic substitution reaction where a benzyloxy group is introduced onto an appropriate precursor.

-

Formation of the Imine: This would typically involve the reaction of the cyclohexenone derivative with an amine in the presence of a reducing agent to form the imine.

Potential Applications

While specific applications for (1E)-N-(Benzyloxy)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-imine are not well-documented, compounds with similar structures have been explored in various fields:

-

Pharmaceuticals: Compounds with imine functionalities can exhibit biological activity.

-

Organic Synthesis: The benzyloxy group can serve as a protecting group, and the prop-1-en-2-yl group can participate in further reactions.

Data and Research Findings

Given the lack of specific data on (1E)-N-(Benzyloxy)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-imine, we can look at related compounds for insights:

| Compound | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|

| 2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one | C10H14O | 150.221 | 2244-16 (related compound) |

| 2-Methyl-5-propylcyclohex-2-en-1-one | C10H16O | 152.24 | - |

| 2-Methyl-5-propan-2-ylcyclohex-2-en-1-one | C10H16O | 152.24 | - |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume